2-(6-Amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanylacetamide
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Overview
Description
2-(6-Amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanylacetamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a pyridine ring, and multiple functional groups such as amino and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanylacetamide typically involves multi-step organic reactions. One common method includes the condensation of propionaldehyde, malononitrile, and cyanothioacetamide, followed by recyclization to form the desired compound . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(6-Amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
2-(6-Amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of advanced materials, such as optoelectronic devices and polymers.
Mechanism of Action
The mechanism of action of 2-(6-Amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Diamino-3,5-dicyano-4-ethyl-4H-thiopyran: A related compound with a similar core structure but different substituents.
2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-(2-phenylethyl)acetamide: Another compound with a similar thiophene and pyridine structure but different functional groups.
Uniqueness
What sets 2-(6-Amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanylacetamide apart is its specific combination of functional groups and the resulting chemical properties
Properties
IUPAC Name |
2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5OS2/c14-4-7-11(9-2-1-3-20-9)8(5-15)13(18-12(7)17)21-6-10(16)19/h1-3H,6H2,(H2,16,19)(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHGLBQVZPQDMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(=NC(=C2C#N)SCC(=O)N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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